4-Dodecyl-4'-(2-methylbutoxy)-1,1'-biphenyl
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Overview
Description
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a dodecyl group and a 2-methylbutoxy group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Dodecyl Group: The dodecyl group can be introduced via a Friedel-Crafts alkylation reaction using dodecyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-Methylbutoxy Group: The 2-methylbutoxy group can be attached through an etherification reaction using 2-methylbutanol and a suitable base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to membrane interactions and lipid bilayer formation.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl involves its interaction with molecular targets such as lipid bilayers and membrane proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Dodecylbiphenyl: Lacks the 2-methylbutoxy group, making it less amphiphilic.
4-(2-Methylbutoxy)biphenyl: Lacks the dodecyl group, affecting its hydrophobic interactions.
4-Dodecyl-4’-methoxybiphenyl: Contains a methoxy group instead of a 2-methylbutoxy group, altering its chemical reactivity.
Uniqueness
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl is unique due to the presence of both the dodecyl and 2-methylbutoxy groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
114212-59-8 |
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Molecular Formula |
C29H44O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-dodecyl-4-[4-(2-methylbutoxy)phenyl]benzene |
InChI |
InChI=1S/C29H44O/c1-4-6-7-8-9-10-11-12-13-14-15-26-16-18-27(19-17-26)28-20-22-29(23-21-28)30-24-25(3)5-2/h16-23,25H,4-15,24H2,1-3H3 |
InChI Key |
URLCJSXMOPEGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(C)CC |
Origin of Product |
United States |
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